molecular formula C14H18ClN7O B12468412 2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide

2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide

Cat. No.: B12468412
M. Wt: 335.79 g/mol
InChI Key: SKIZZUXPDMDJNX-UHFFFAOYSA-N
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Description

1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a tert-butylamino group, a chloro group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea typically involves the reaction of 4-(tert-butylamino)-6-chloro-1,3,5-triazine with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18ClN7O

Molecular Weight

335.79 g/mol

IUPAC Name

1-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-3-phenylurea

InChI

InChI=1S/C14H18ClN7O/c1-14(2,3)20-11-17-10(15)18-12(19-11)21-22-13(23)16-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,16,22,23)(H2,17,18,19,20,21)

InChI Key

SKIZZUXPDMDJNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)Cl)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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